molecular formula C6H13NO2 B2555608 3-(Aminomethyl)oxan-3-ol CAS No. 1342771-66-7

3-(Aminomethyl)oxan-3-ol

Cat. No.: B2555608
CAS No.: 1342771-66-7
M. Wt: 131.175
InChI Key: IYXDACBECVMXMC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)oxan-3-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of an epoxide with an amine can lead to the formation of the oxane ring with the aminomethyl group. The reaction conditions typically involve the use of a base to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors where the precursors are mixed and reacted under optimized conditions to ensure high yield and purity. The reaction mixture is then subjected to purification processes such as distillation or crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-(Aminomethyl)oxan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

Scientific Research Applications

3-(Aminomethyl)oxan-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of polymers and other materials due to its unique chemical properties

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)oxan-3-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

    3-(Aminomethyl)tetrahydrofuran-3-ol: Similar structure with a furan ring instead of an oxane ring.

    3-(Aminomethyl)tetrahydropyran-3-ol: Similar structure with a pyran ring.

    3-(Aminomethyl)tetrahydrothiophene-3-ol: Similar structure with a thiophene ring.

Uniqueness: 3-(Aminomethyl)oxan-3-ol is unique due to its oxane ring, which imparts distinct chemical and physical properties. The presence of both aminomethyl and hydroxyl groups on the same carbon atom allows for versatile chemical reactivity and potential biological activity, making it a valuable compound in various fields of research .

Properties

IUPAC Name

3-(aminomethyl)oxan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c7-4-6(8)2-1-3-9-5-6/h8H,1-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXDACBECVMXMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342771-66-7
Record name 3-(aminomethyl)oxan-3-ol
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